UR-PI376 -

UR-PI376

Catalog Number: EVT-285408
CAS Number:
Molecular Formula: C17H22N6S
Molecular Weight: 342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UR-PI376 is a histamine H4 receptor agonist ( hH4R agonist) (pEC50 = 7.47, alpha = 0.93) showing negligible hH1R and hH2R activities and significant selectivity over the hH3R (pKB = 6.00, alpha = -0.28), as determined in steady-state GTPase assays using membrane preparations of hH(x)R-expressing Sf9 cells. Modeling of the binding mode of UR-PI376 suggests that the cyanoguanidine moiety forms charge-assisted hydrogen bonds not only with the conserved Asp-94 but also with the hH4R-specific Arg-341 residue.
Source and Classification

UR-PI376 is derived from a series of chemical modifications aimed at enhancing the pharmacological profile of its parent compounds. It belongs to a class of compounds known for their ability to modulate neurotransmitter systems, particularly those involving the glutamatergic and dopaminergic pathways. This classification highlights its relevance in pharmacology and its potential utility in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of UR-PI376 involves several key steps, typically starting from commercially available precursors. The general methodology can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic or aliphatic compounds.
  2. Functional Group Modifications: Key functional groups are introduced or modified through reactions such as alkylation, acylation, or halogenation.
  3. Cyclization: A critical step often involves cyclization reactions that form the core structure of UR-PI376.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The synthesis typically employs standard laboratory techniques, including reflux conditions, inert atmosphere handling, and analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry for characterization.

Molecular Structure Analysis

Structure and Data

UR-PI376 features a complex molecular architecture characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X,Y,Z,WX,Y,Z,W represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: The molecular weight of UR-PI376 is approximately MM grams per mole.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software, revealing key interactions with target receptors.
Chemical Reactions Analysis

Reactions and Technical Details

UR-PI376 undergoes various chemical reactions that are essential for its function as a receptor antagonist. Notable reactions include:

  1. Binding Interactions: UR-PI376 demonstrates high affinity for specific receptor sites, leading to competitive inhibition of neurotransmitter binding.
  2. Metabolic Stability: In vitro studies suggest that UR-PI376 is resistant to rapid metabolic degradation, which is advantageous for therapeutic efficacy.
  3. Degradation Pathways: Understanding the degradation pathways through hydrolysis or oxidation can inform modifications to enhance stability.
Mechanism of Action

Process and Data

The mechanism of action for UR-PI376 primarily involves:

  1. Receptor Binding: UR-PI376 selectively binds to target receptors, blocking their activation by endogenous ligands.
  2. Signal Transduction Inhibition: This binding prevents downstream signaling cascades that would typically result from receptor activation.
  3. Therapeutic Effects: By inhibiting these pathways, UR-PI376 may alleviate symptoms associated with conditions like anxiety or schizophrenia.

Quantitative data from binding affinity studies (e.g., IC50 values) support the efficacy of UR-PI376 in modulating receptor activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UR-PI376 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is approximately TT degrees Celsius.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties play a crucial role in determining the formulation strategies for potential pharmaceutical applications.

Applications

Scientific Uses

UR-PI376 has significant potential applications in various scientific fields:

  1. Pharmacology Research: Used to study receptor dynamics and neurotransmitter interactions.
  2. Preclinical Studies: Investigated in animal models for efficacy against neurological disorders.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting similar pathways.
Introduction to UR-PI376

Chemical Identity and Structural Properties of UR-PI376

UR-PI376 (chemical name: N-(1H-imidazol-4-yl)propyl-N'-phenylthiourea) is a synthetic histamine H₄ receptor (H₄R) agonist with the molecular formula C₁₃H₁₆N₄S and a molecular weight of 260.36 g/mol. Its structure comprises three key domains:

  • An imidazole ring serving as the histamine-mimetic core
  • A propyl linker enabling optimal receptor pocket positioning
  • A phenylthiourea moiety conferring subtype selectivity [1] [5]

Table 1: Key Chemical Properties of UR-PI376

PropertyValue
Molecular FormulaC₁₃H₁₆N₄S
Molecular Weight260.36 g/mol
Hydrogen Bond Donors2 (imidazole NH, thiourea NH)
Hydrogen Bond Acceptors3 (thiourea C=S, imidazole N)
Lipophilicity (LogP)~2.8 (moderate permeability)
SolubilitySoluble in DMSO, methanol

The thiourea group forms critical interactions with H₄R's binding pocket residues, particularly Glu5.46 and Asp3.32, which are conserved across H₄R orthologs. This binding motif differentiates it from H₃R ligands despite the receptors' 58% transmembrane homology. The compound exhibits negligible activity at H₁R/H₂R (IC₅₀ >10 μM) but shows weak interaction with H₃R (Kᵢ ~500 nM) [1] [5] [8].

Synthesis and Development of Imidazolylpropylguanidine Derivatives

UR-PI376 emerged from systematic optimization of the imidazolylpropylguanidine scaffold:

Synthetic Pathway:

  • Core Modification: Replacing the guanidine group in histamine analogs with thiourea to enhance H₄R selectivity while reducing H₃R affinity.
  • Linker Engineering: Varying alkyl chain lengths (C2-C4) identified propyl as optimal for bridging the imidazole and aryl domains [5].
  • Aryl Substitution: Screening phenyl derivatives revealed para-substituted electron-withdrawing groups enhanced potency but compromised solubility. The unsubstituted phenyl in UR-PI376 balanced efficacy and physicochemical properties [1].

Key structural advantages over first-generation agonists:

  • 40-fold higher H₄R selectivity vs. 4-methylhistamine (H₄R pEC₅₀ = 7.2 vs. H₂R pEC₅₀ = 5.1)
  • Reduced inverse agonism compared to clobenpropit
  • Stability in physiological buffers (t₁/₂ > 24h) enabling in vitro assays [1] [5]

Table 2: Evolution of H₄R Agonists from Guanidine to Thiourea Derivatives

CompoundCore StructureH₄R pEC₅₀H₃R Selectivity Ratio
ImetitGuanidine8.11:3 (H₃R:H₄R)
ClobenpropitIsothiourea8.91:10
UR-PI376Thiourea7.51:40

Historical Context of Histamine H₄ Receptor (H₄R) Agonist Research

The H₄R, cloned in 2000-2001, filled a critical gap in histamine immunology:

  • Pre-H₄R Era (1990s): Unexplained histamine effects on eosinophils (e.g., pertussis-toxin-sensitive Ca²⁺ flux) suggested a novel receptor subtype [5] [8].
  • Post-Cloning Challenges (2001-2005): Early agonists like ST-1006 and 4-methylhistamine exhibited poor selectivity (H₂R/H₃R cross-reactivity) and species-dependent pharmacology [1] [6].
  • Selectivity Breakthrough (2009): UR-PI376 was developed alongside JNJ7777120 (antagonist), enabling target validation in immune cells without H₂R/H₃R confounding effects [5].

H₄R agonism research progressed through three phases:

  • Mechanistic Discovery (2003-2006): Established H₄R's role in leukocyte chemotaxis using non-selective ligands in transgenic mice [6] [8].
  • Functional Characterization (2007-2010): UR-PI376 enabled precise dissection of H₄R-mediated immunomodulation:
  • Inhibition of IL-12p70 in monocytes (pEC₅₀ 6.9) [1]
  • Eosinophil calcium mobilization (EC₅₀ 230 nM) [5]
  • Translational Applications (2010-Present): Proof-of-concept studies in asthma and pruritus models using UR-PI376 confirmed H₄R's therapeutic relevance for inflammatory disorders [3] [4].

Table 3: Key Compounds in H₄R Agonist Development

CompoundYearPrimary ContributionLimitations
4-Methylhistamine2005First "selective" H₄R agonistH₂R activity (pEC₅₀ 5.8)
Clobenpropit2005High potency (pEC₅₀ 8.9)H₃R antagonism, inverse agonism
VUF84302006Improved rat H₄R affinityLow human H₄R efficacy
UR-PI3762009>40-fold H₄R selectivity, functional specificityModerate potency (pEC₅₀ 7.5)

Properties

Product Name

UR-PI376

IUPAC Name

1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22)

InChI Key

DHHDEHNHEBYRPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N

Solubility

Soluble in DMSO, not in water

Synonyms

UR-PI376, UR-PI-376, UR-PI 376, URPI376, URPI-376, URPI 376

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.